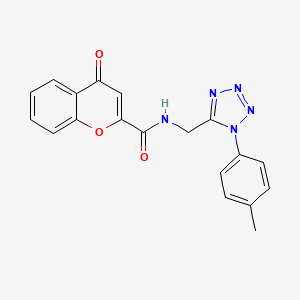

4-oxo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-4H-chromene-2-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-4-oxochromene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O3/c1-12-6-8-13(9-7-12)24-18(21-22-23-24)11-20-19(26)17-10-15(25)14-4-2-3-5-16(14)27-17/h2-10H,11H2,1H3,(H,20,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTEIDPHUDQGZHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC(=O)C4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

The primary targets of this compound are glioma cells. Glioma is a type of tumor that occurs in the brain and spinal cord. The compound has shown increased potency against these cells, irrespective of MGMT expression.

Mode of Action

The compound interacts with its targets by modifying the imidazole ring of temozolomide (TMZ), an alkylating prodrug. This modification results in the formation of phenolic ester analogues of TMZ, which have shown up to 5-fold increased potency against specified glioblastoma cell lines.

Biochemical Pathways

The compound affects the biochemical pathways related to the methylation of guanine. TMZ, the parent compound, elicits its mechanism of action through the methylation of guanine, forming O6-methyl guanine (O6-MeG), causing subsequent mismatch with thymine during replication. This leads to futile cycles of insertion and deletion of thymine initiated by mismatch repair (MMR) proteins, which persists until the replication fork collapses, inducing fatal double-stranded breaks.

Pharmacokinetics

Tmz, the parent compound, is known for its lipophilic nature that allows a more efficient penetration of the blood-brain barrier (bbb) compared with other alkylating agents

Result of Action

The result of the compound’s action is a decrease in viability in primary cells at clinically relevant concentrations, irrespective of MGMT expression. Furthermore, TMZ was found to be ineffective against the same primary cells at clinically relevant concentrations. This suggests that the compound could have potential chemotherapeutic properties for the treatment of GBM, overcoming the resistance associated with the expression of MGMT.

Action Environment

It’s worth noting that the synthesis of the compound was achieved via a three-component reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of citric acid as a catalyst. This suggests that the compound’s synthesis and potentially its action could be influenced by the chemical environment and the presence of certain catalysts.

Biologische Aktivität

The compound 4-oxo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-4H-chromene-2-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. Its structure incorporates a chromene core, a tetrazole moiety, and an amide functional group, which contribute to its interaction with various biological targets. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Tetrazole Ring : The tetrazole component is synthesized by reacting p-tolylmethylamine with sodium azide and triethyl orthoformate under reflux conditions.

- Acylation Reaction : The resulting tetrazole derivative undergoes acylation with an appropriate carboxylic acid derivative to form the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The tetrazole ring can mimic carboxylate groups, facilitating binding to enzymes and receptors. This interaction may modulate their activity, leading to various biological effects such as:

- Enzyme inhibition

- Receptor modulation

1. Anticancer Properties

Recent studies have indicated that derivatives of chromene compounds exhibit significant anticancer activities. For instance, compounds related to chromene structures have shown:

- Inhibition of cell proliferation in various cancer cell lines.

- Induction of apoptosis through mechanisms involving the Bax/Bcl-2 ratio and caspase activation pathways .

2. Enzyme Inhibition

The compound has been evaluated for its potential as an inhibitor of various enzymes involved in pathological conditions:

- Angiotensin Converting Enzyme (ACE) : Some derivatives have demonstrated promising ACE inhibitory activity, which is crucial for managing hypertension .

| Compound | IC50 (µM) | Target |

|---|---|---|

| 4-Oxo-N... | TBD | ACE |

3. Antioxidant Activity

The antioxidant potential of related chromene derivatives has been explored, revealing their ability to scavenge free radicals and inhibit lipid peroxidation. This property may contribute to their protective effects against oxidative stress-related diseases.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound:

- Study on Antitumor Activity : A study demonstrated that chromene derivatives could induce cell cycle arrest and apoptosis in colorectal cancer cells by increasing the Bax/Bcl-2 ratio, suggesting a mechanism for their anticancer effects .

- Inhibition Studies : Research showed that certain derivatives exhibited dual inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in Alzheimer's disease therapy .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Core Heterocyclic Modifications

Coumarin vs. Pyrazole Derivatives :

The target compound’s coumarin core distinguishes it from pyrazole-based carboxamides (e.g., compounds 3a–3p in ). Pyrazole derivatives exhibit moderate anti-inflammatory and antimicrobial activities, whereas coumarin derivatives like 169 () show enhanced binding to kinases or proteases due to their planar aromatic structure .- Tetrazole vs. Conversely, triazole-containing coumarins (e.g., 169 in ) retain similar hydrogen-bonding properties but may differ in metabolic stability .

Substituent Effects

- p-Tolyl vs. Halogenated/Aryl Groups :

The p-tolyl group in the target compound increases lipophilicity compared to halogenated aryl groups (e.g., 3b , 3d ) or phenyl rings. This modification may enhance blood-brain barrier penetration but reduce aqueous solubility .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

*Calculated based on structural formula.

Q & A

Basic Research Questions

Q. What are the recommended multi-step synthetic routes for 4-oxo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-4H-chromene-2-carboxamide, and how can intermediates be characterized?

- Methodology :

- Step 1 : Start with the 1,5-diarylpyrazole core template (e.g., 5-phenyl-1-pentanol derivatives) for the tetrazole moiety, using condensation reactions with sodium azide to introduce the tetrazole ring .

- Step 2 : For the chromene-2-carboxamide backbone, employ cyclization of 4-hydroxy-2-oxo-2H-chromene derivatives with ammonium acetate at elevated temperatures (~130°C) .

- Step 3 : Couple the tetrazole and chromene moieties via alkylation or amidation, followed by purification using column chromatography (n-hexane/ethyl acetate, 8:2) .

- Characterization : Use IR, -NMR, and -NMR to confirm intermediate structures. For example, IR peaks at 1650–1700 cm indicate carbonyl groups, while NMR shifts at δ 7.2–8.0 ppm confirm aromatic protons .

Q. How can researchers validate the purity and structural integrity of the compound post-synthesis?

- Methodology :

- Chromatography : Use HPLC with a C18 column and gradient elution (acetonitrile/water) to assess purity (>95% recommended). Retention times can be cross-referenced with standards .

- Spectroscopy : Confirm molecular weight via high-resolution mass spectrometry (HRMS) and analyze functional groups using FTIR. For crystal structure validation, single-crystal X-ray diffraction (monoclinic system, space group P21/n) provides bond angles and lattice parameters .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity (e.g., antimicrobial vs. antitumor efficacy) be resolved experimentally?

- Methodology :

- Dose-Response Studies : Test the compound across a broad concentration range (e.g., 1–100 µM) in both antimicrobial (MIC assays) and antitumor (MTT assays on cancer cell lines) models. Compare IC values to identify potency thresholds .

- Mechanistic Profiling : Use molecular docking to assess binding affinity to bacterial enzymes (e.g., DNA gyrase) versus human kinases (e.g., GSK-3β). Differences in binding pockets may explain selectivity .

- Resistance Testing : Perform serial passaging of microbial or cancer cells under sublethal compound exposure to evaluate adaptive resistance mechanisms .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Methodology :

- Salt Formation : React the compound with hydrochloric acid or sodium hydroxide to generate water-soluble salts (e.g., hydrochloride form) .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to the carboxamide or tetrazole moieties, which are cleaved enzymatically in vivo .

- Nanoparticle Encapsulation : Use poly(lactic-co-glycolic acid) (PLGA) nanoparticles to enhance lymphatic uptake and prolong half-life. Monitor release kinetics via dialysis membrane assays .

Q. How can researchers investigate the compound’s metabolic stability and potential toxicity?

- Methodology :

- In Vitro Metabolism : Incubate the compound with liver microsomes (human or rodent) and analyze metabolites via LC-MS/MS. Identify cytochrome P450 isoforms involved using selective inhibitors .

- Toxicogenomics : Perform RNA-seq on treated cell lines to assess oxidative stress (e.g., Nrf2 pathway) and apoptosis markers (e.g., caspase-3 activation) .

- In Vivo PK/PD : Administer the compound intravenously/orally to rodents and measure plasma concentration-time profiles. Calculate AUC, C, and t to correlate exposure with efficacy/toxicity .

Data Contradiction Analysis

Q. How should discrepancies between computational predictions and experimental results (e.g., binding affinity) be addressed?

- Methodology :

- Force Field Adjustment : Re-run docking simulations with modified parameters (e.g., AMBER vs. CHARMM) to account for conformational flexibility in the tetrazole ring .

- Crystallographic Validation : Co-crystallize the compound with its target protein and compare predicted vs. observed binding modes via RMSD analysis .

- Alchemical Free Energy Calculations : Use molecular dynamics (MD) with thermodynamic integration to refine binding energy estimates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.